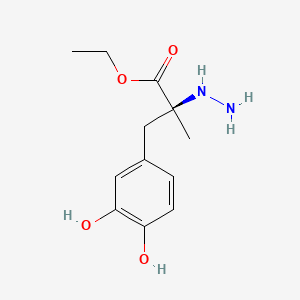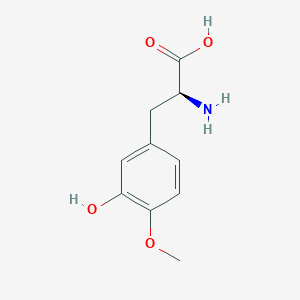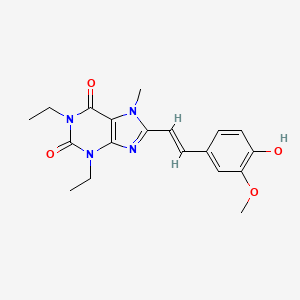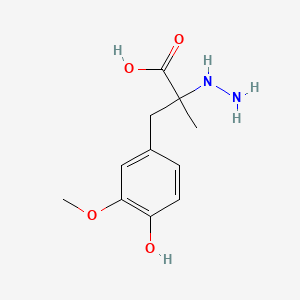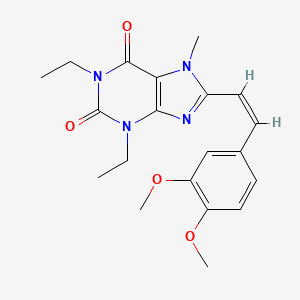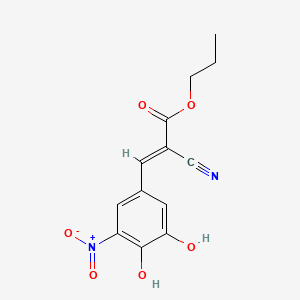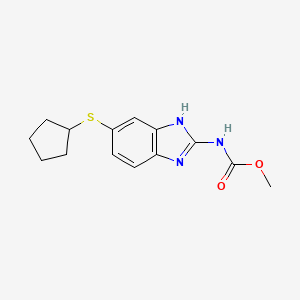
Impureté 5 de céfazédone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cefazedone Impurity 5, chemically known as (6R,7R)-7-((2-(3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetyl)amino)-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, is a byproduct found in the synthesis of Cefazedone, a cephalosporin antibiotic. This impurity is significant in pharmaceutical research for its role in quality control, method validation, and stability studies .
Applications De Recherche Scientifique
Cefazedone Impurity 5 has several applications in scientific research:
Chemistry: Used in the study of reaction mechanisms and the development of new synthetic methods.
Biology: Helps in understanding the metabolic pathways and the impact of impurities on biological systems.
Medicine: Plays a role in the development and testing of antibiotics, ensuring the safety and efficacy of pharmaceutical products.
Industry: Used in quality control and method validation to ensure the purity and stability of pharmaceutical products
Mécanisme D'action
Target of Action
Cefazedone, the parent compound of Cefazedone Impurity 5, primarily targets penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . These proteins are essential for the synthesis of the bacterial cell wall, making them a crucial target for antibiotics.
Mode of Action
Cefazedone binds to and inactivates the penicillin-binding proteins . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis. Bacteria eventually lyse due to ongoing activity of cell wall autolytic enzymes while cell wall assembly is arrested.
Biochemical Pathways
Cefazedone’s action on penicillin-binding proteins disrupts the synthesis of peptidoglycan, an essential component of the bacterial cell wall . This disruption can lead to cell lysis and death, thereby exerting its antibacterial effect.
Pharmacokinetics
A study on intravenous cefazedone sodium in patients with community-acquired pneumonia provides some insights into the pharmacokinetics of the parent compound, cefazedone . The study found that the time of Cefazedone concentration exceeds the minimum inhibitory concentration (MIC) is the key pharmacokinetic-pharmacodynamic variable associated with the killing of pathogens .
Result of Action
The primary result of Cefazedone’s action is the lysis of bacterial cells due to the disruption of cell wall synthesis This leads to the death of the bacteria, thereby helping to clear the infection
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cefazedone Impurity 5 involves the reaction of 7-aminocephalosporanic acid (7-ACA) with specific reagents under controlled conditions. The process typically includes acylation reactions where 7-ACA is reacted with compounds like tetrazole acetic acid in the presence of catalysts such as pivaloyl chloride. The reaction is carried out in solvents like methylene chloride, with careful control of temperature and pH to optimize yield and purity .
Industrial Production Methods: Industrial production of Cefazedone Impurity 5 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the impurity is within acceptable limits. The use of high-performance liquid chromatography (HPLC) and other analytical techniques is common to monitor the synthesis and ensure compliance with regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions: Cefazedone Impurity 5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Comparaison Avec Des Composés Similaires
Cefazedone Impurity 5 can be compared with other impurities and related compounds found in the synthesis of cephalosporin antibiotics. Some similar compounds include:
- Cefazedone Impurity 1
- Cefazedone Impurity 4
- Cefazedone Impurity 6
- Cefazedone Impurity 10
Uniqueness: Cefazedone Impurity 5 is unique due to its specific chemical structure and the conditions under which it is formed. Its presence and concentration can significantly impact the quality and stability of the final pharmaceutical product .
Propriétés
Numéro CAS |
788106-07-0 |
|---|---|
Formule moléculaire |
C15H13Cl2N3O6S |
Poids moléculaire |
434.26 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[2-(3,5-dichloro-4-oxo-1(4H)-pyridinyl)acetyl]amino]-3-(hydroxymethyl)-8-oxo-, (6R,7R)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


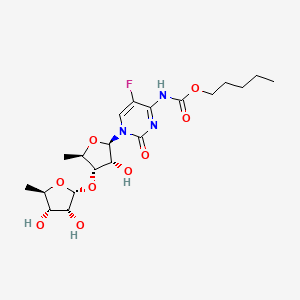
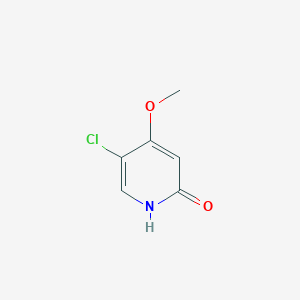
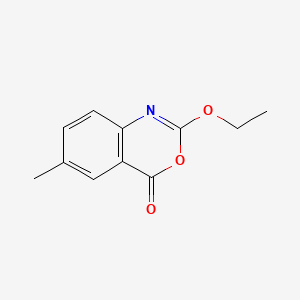
![rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B601193.png)
